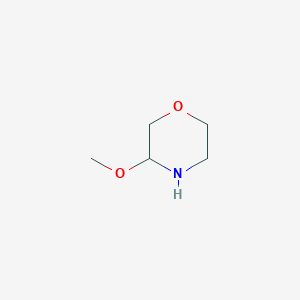

3-Methoxymorpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxymorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-5-4-8-3-2-6-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHLRPZXCDACRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00706090 | |

| Record name | 3-Methoxymorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658062-04-5 | |

| Record name | 3-Methoxymorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

3-Methoxymorpholine is a heterocyclic organic compound with the molecular formula C₅H₁₁NO₂ nih.gov. It features a morpholine (B109124) ring system with a methoxy (B1213986) group (-OCH₃) attached to the carbon atom at the 3-position of the ring.

Table 1: Basic Information for this compound

| Property | Value | Source |

| Chemical Name | This compound | nih.gov |

| CAS Number | 53707569 | nih.gov |

| Molecular Formula | C₅H₁₁NO₂ | nih.gov |

| Molecular Weight | 117.15 g/mol (calculated) | nih.gov |

| Structure | Morpholine ring with -OCH₃ at C3 | nih.gov |

Compound List

Conformational Analysis and Preferred Geometries

The conformational landscape of the 3-methoxymorpholine ring is primarily defined by its six-membered heterocyclic structure, which, like cyclohexane, preferentially adopts a chair conformation to minimize angular and torsional strain. However, the presence of two heteroatoms (nitrogen at position 4 and oxygen at position 1) and a methoxy (B1213986) substituent at the C-3 position introduces complex stereoelectronic interactions that significantly influence its preferred geometry.

A key factor governing the orientation of the C-3 substituent is the anomeric effect. wikipedia.orgscripps.edu This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org In this compound, the anomeric effect involves a stabilizing interaction between a lone pair of electrons on the ring's oxygen atom (O1) and the antibonding (σ*) orbital of the C3-O(methoxy) bond. This interaction is maximized when the methoxy group is in the axial orientation.

Conversely, steric factors, specifically 1,3-diaxial interactions, generally destabilize axial substituents. libretexts.org In the absence of other influences, a substituent's preference for the equatorial position is quantified by its A-value. For a methoxy group, this steric preference for the equatorial position is challenged by the stabilizing anomeric effect. The ultimate conformational equilibrium is a balance of these opposing forces.

In derivatives, such as those with a bulky N-tosyl group, another critical interaction emerges: pseudo A¹,³ strain. nih.govacs.org This is a destabilizing steric interaction between the C-3 substituent and the substituent on the nitrogen atom. To avoid this strain, the ring can adopt a conformation where the C-3 substituent is axial. nih.govacs.org For instance, in related N-tosylated 3-hydroxymorpholine derivatives, both the hydroxy and carboxylate groups were found to occupy axial positions in the major diastereomer to circumvent this pseudo A¹,³ strain, a preference strongly supported by the anomeric effect. nih.govacs.org

The interplay of these effects means that while simple steric considerations might suggest an equatorial preference for the methoxy group, the combination of the anomeric effect and other substituent-driven steric demands, like the avoidance of pseudo A¹,³ strain, often results in the axial conformation being significantly populated or even preferred. nih.govresearchgate.net

Chiral Induction and Stereochemical Control in Reaction Pathways

Stereochemical control is the capacity to direct a chemical reaction to selectively form a desired stereoisomer. fiveable.me In the context of this compound, its inherent chirality (when appropriately substituted) can dictate the stereochemical outcome of reactions at other parts of the molecule, a process known as substrate-based stereochemical control. youtube.com

The synthesis of chiral morpholines can be approached by forming the stereocenter before, during, or after the ring-forming cyclization. researchgate.net The rigid, conformationally biased structure of substituted this compound derivatives makes them suitable substrates for stereocontrolled transformations. The fixed spatial arrangement of substituents on the ring can effectively shield one face of a reactive site, forcing an incoming reagent to approach from the less hindered direction, thereby inducing a specific stereochemistry at the new chiral center.

However, achieving chiral induction through external reagents can be challenging. In one study involving the synthesis of morpholine (B109124) hemiaminals, an attempt to promote an enantioselective transformation using a chiral base did not result in any detectable chiral induction. nih.govacs.org This indicates that the energy landscape of the transition state was not sufficiently influenced by the chiral base to favor one enantiomer over the other.

Diastereoselectivity and Diastereoconvergence Studies

Diastereoselectivity, the preferential formation of one diastereomer over others, is a prominent feature in the chemistry of this compound and its derivatives. The same steric and stereoelectronic factors that control the ground-state conformation also govern the transition states of reactions, leading to selective outcomes.

A notable example is the base-catalyzed reaction between 2-tosyl-1,2-oxazetidine and α-formyl esters to produce morpholine hemiaminals, which are precursors to 3-substituted morpholines. nih.gov The diastereoselectivity of this ring-forming cascade reaction was found to be largely independent of the base used, consistently yielding a diastereomeric ratio (d.r.) in the range of 2.0–2.9:1. acs.org

Table 1: Effect of various bases on the diastereoselective formation of a morpholine hemiaminal. The diastereomeric ratio (d.r.) remained consistently in favor of one diastereomer. Data sourced from J. Org. Chem. 2023, 88, 9, 6182–6191. acs.org

Furthermore, studies have revealed instances of diastereoconvergence, a phenomenon where two different diastereomeric starting materials yield a single, identical diastereomeric product. In a photoredox-mediated Giese-type reaction, two diastereomers of an allylated morpholine derivative, upon further transformation, led to the formation of a single diastereomer of the final product. nih.govacs.org This outcome suggests that the reaction proceeds through a common radical intermediate, and the subsequent steps are so highly controlled by the molecule's inherent conformational preferences (avoiding A¹,³ strain and favoring the anomeric effect) that only one diastereomeric product is thermodynamically or kinetically accessible. nih.govresearchgate.net

Influence of Substituent Effects on Ring Conformation and Stereochemistry

The conformation and stereochemistry of the this compound ring are highly sensitive to the nature of other substituents attached to it, particularly at the nitrogen atom. A large substituent at the N-4 position can exert significant steric pressure, profoundly influencing the ring's preferred shape and the orientation of other groups.

The N-tosyl group is a prime example of such an influential substituent. Its steric bulk is responsible for the previously mentioned pseudo A¹,³ strain, which creates a strong repulsive interaction with a C-3 substituent. nih.govacs.org This strain effectively forces the C-3 group into an axial position to move it away from the N-tosyl group. This effect works in concert with the anomeric effect, which also stabilizes an axial C-3 alkoxy group, leading to a highly biased and rigidified conformation. nih.govresearchgate.net The avoidance of this strain is a dominant factor in determining the diastereoselectivity of reactions that form the morpholine ring. nih.gov

The stereochemical outcome is thus a direct consequence of the interplay between:

The Anomeric Effect: A stereoelectronic preference for an axial substituent at C-3. wikipedia.org

Pseudo A¹,³ Strain: A powerful steric repulsion between substituents at N-4 and C-3 that strongly disfavors a conformation where both are pseudo-equatorial. nih.gov

Standard Steric Interactions: General 1,3-diaxial repulsions that destabilize axial groups. libretexts.org

This complex balance dictates the conformational preferences of polysubstituted morpholines, making them conformationally rigid scaffolds, a valuable property in medicinal chemistry and drug design. nih.govresearchgate.net

Stereochemical Aspects of Chemical Transformations

The inherent stereochemistry of the this compound ring plays a crucial role in directing the outcomes of subsequent chemical transformations on the molecule. The conformationally rigid nature of many of its derivatives allows for predictable control over reactions occurring at or adjacent to the ring.

In a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives, the inclusion of triethylsilane during cleavage from the resin resulted in a stereoselective reduction. nih.gov This process led to the formation of a specific configuration at a newly formed stereocenter, highlighting how the existing ring structure can guide the approach of a reducing agent. researchgate.netnih.gov

Further synthetic elaborations on morpholine hemiaminals demonstrate varying levels of stereochemical control. For example, a Hosomi–Sakurai reaction on a 3-hydroxy-morpholine derivative was found to be only moderately diastereoselective, affording a 3.4:1 ratio of chromatographically separable diastereomers. nih.gov This indicates that while there was a preference, the energy difference between the two transition states was not overwhelmingly large.

In contrast, as mentioned in section 3.3, a photoredox-mediated Giese-type reaction proved to be completely diastereoconvergent. nih.govacs.org Both diastereomers of the starting material converged to form a single diastereomeric product. This remarkable level of control stems from a reaction pathway where stereoelectronic and steric effects (specifically, the anomeric effect and the avoidance of pseudo A¹,³ strain) dictate the formation of a common radical intermediate and its subsequent, highly selective reaction to give the most stable product. nih.govacs.orgresearchgate.net These transformations underscore how the foundational stereochemistry of the 3-substituted morpholine core is a critical element in the stereocontrolled synthesis of more complex molecules.

Electrophilic and Nucleophilic Processes

The morpholine ring system exhibits dual reactivity, participating in reactions characteristic of both amines and ethers. The nitrogen atom is particularly prone to reactions with electrophiles due to its nucleophilic nature.

Oxidative and Reductive Chemical ConversionsMorpholine and its derivatives can undergo both oxidative and reductive chemical conversions. Oxidation reactions can occur at the nitrogen atom or on the carbon skeleton. For instance, the oxidation of morpholine and its derivatives by hydrogen peroxide in aqueous media has been studied for potential applications as polymerization inhibitorsresearchgate.net. Morpholine derivatives can also be subjected to reductive processes. Reductive amination, for example, is a method used to form secondary amines from aldehydes or ketones in the presence of reducing agentsambeed.com. The search results also mention that morpholine derivatives may undergo redox reactions under appropriate conditionsambeed.com.

this compound

4-(pyrimidin-4-yl)morpholine (B7810120)

Tert-Butyl Morpholine-4-carboxylate

2,4-dimethyl-2-(1-naphthalenyl)-morpholine

3-Allyl-2-hydroxymethylperhydro-1,3-benzoxazine

Morpholine

N-methylmorpholine

4-(2-chloroethyl)morpholine (B1582488)

Morpholine-3,3-diylbisphosphonic Acid

Tetraethyl (Morpholine-3,3-diyl)bisphosphonate

(RS)-3-(1-Methylethyl)-morpholine HCl

Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-

2-tosyl-1,2-oxazetidine

(R)-morpholin-3-ylmethanol hydrochloride

N-methylmorpholine N-oxide (NMO)

4-fluorophenylboronic acid

Glyoxal

Piperazine

Piperidine

Pyrroloisoquinolines

Imidazo[1,2-a]pyridines

Chromones

3-halochromones

Enaminones

Nucleosides

Diethanolamine

Bis(2-chloroethyl)ether

Ammonia

Diethylene glycol

Acrylonitrile

Ureido aldehyde

1,3-diketone

Proline derivatives

Siloxyfuran

Acyl chlorides

Alkyl halides

Sulfonyl chlorides

Hydrazine hydrate (B1144303)

Ammonium thiocyanate (B1210189)

Hydrochloric acid

Sodium hydroxide (B78521)

Triethylamine

Benzene

Ethanol

Dimethylformamide

Dichloroethane

Hydrogen peroxide

Potassium permanganate (B83412)

Lithium aluminum hydride

Sodium cyanoborohydride

Sodium periodate (B1199274)

Vanadium(V)

Choline chloride

Vanadium(V)

Choline chloride

Vanadium-dependent chloroperoxidase

Curvularia inaequalis

TPGS-750-M

Applications of 3 Methoxymorpholine in Advanced Chemical Research

As Versatile Synthetic Building Blocks and Intermediates

The morpholine (B109124) scaffold, particularly when functionalized with a methoxy (B1213986) group, serves as a versatile platform for organic synthesis. Its ability to be readily modified allows for its incorporation into a wide array of complex molecules, acting as a key intermediate or building block in multi-step synthetic strategies.

Precursors for Complex Heterocyclic Scaffolds

Morpholine derivatives, including methoxy-substituted variants, are employed as precursors for the synthesis of diverse and complex heterocyclic scaffolds. These scaffolds are foundational in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. For instance, substituted methoxymorpholine derivatives have been utilized as synthetic intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for building larger molecular frameworks shachemlin.com. Additionally, 3-methoxymorpholine itself has been identified as a key intermediate in synthetic routes toward pharmaceutical compounds, such as imiquimod (B1671794) intermediates nih.gov. The ability to functionalize the morpholine ring allows for the precise construction of intricate heterocyclic systems.

| Heterocyclic Scaffold Class | Precursor/Intermediate Used | Reaction Type / Application | Reference |

| Functionalized Morpholines | 4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate | Suzuki-Miyaura cross-coupling | shachemlin.com |

| Imiquimod Intermediates | This compound | Synthetic intermediate | nih.gov |

Intermediates in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

The morpholine ring system, often functionalized with a methoxy group, serves as a valuable scaffold for the synthesis of non-natural amino acids and peptidomimetics. These modified amino acids are crucial for developing peptides with enhanced stability, altered biological activity, or specific structural properties, such as the ability to induce or stabilize particular secondary structures like the polyproline II (PPII) helix acs.orgnih.gov. For example, a non-natural β-amino acid, 3-Ar-β-Morph, was synthesized via palladium-catalyzed C(sp³)-H arylation of a (6-methoxymorpholin-2-yl)carboxylic acid derivative, demonstrating the utility of methoxy-morpholine scaffolds in creating these specialized amino acids acs.org. Furthermore, compounds like (R)-morpholin-3-ylmethanol hydrochloride have been utilized as building blocks in the synthesis of kinase inhibitors, highlighting the role of functionalized morpholines in medicinal chemistry . The synthesis of various morpholine-containing amino acid derivatives, such as 6-methoxy-morpholine-2-carboxylic acid derivatives, has been achieved through diastereoselective protocols, underscoring their importance in constructing peptidomimetics acs.orgfigshare.com.

| Non-Natural Amino Acid / Peptidomimetic | Key Morpholine Derivative Used | Application / Feature | Reference |

| 3-Ar-β-Morph | (6-methoxymorpholin-2-yl)carboxylic acid | Stabilizes PPII helix | acs.org |

| (R)-morpholin-3-ylmethanol hydrochloride | N/A (is the compound itself) | Building block for kinase inhibitors | |

| 6-methoxy-morpholine-2-carboxylic acid derivatives | N/A (is the compound itself) | Precursors for peptidomimetics | acs.orgfigshare.com |

Role in Morpholino Nucleoside Synthesis Research

Morpholine derivatives play a significant role in the synthesis of morpholino nucleosides (MOs), which are important analogues of natural nucleosides used in oligonucleotide therapeutics and research researchgate.net. While specific research often involves related methoxy-morpholine structures, such as 2-methoxymorpholine (B3390377), it serves as a key intermediate for installing nucleobases rsc.org. The general strategy for synthesizing morpholino monomers often involves precursors like morpholine acetals, which are then condensed with nucleobases under Lewis acid conditions researchgate.netrsc.org. Furthermore, N-substituted morpholine nucleoside derivatives have been synthesized from ribonucleosides through oxidation and reductive amination pathways, demonstrating the versatility of the morpholine ring in creating modified nucleic acid components nih.gov.

| Morpholino Nucleoside Type | Key Intermediate / Precursor | Synthesis Strategy | Reference |

| N-substituted morpholino nucleosides | Dialdehydes from ribonucleosides | Reductive amination | nih.gov |

| Morpholino monomers | 6-hydroxymethyl-morpholine acetal | Condensation with nucleobases | researchgate.net |

| Morpholino nucleosides | 2-methoxymorpholine | Key intermediate for nucleobase installation | rsc.org |

In Organocatalysis and Asymmetric Synthesis

The morpholine framework has also been instrumental in the development of organocatalysts, particularly for asymmetric synthesis. These catalysts, often derived from morpholine amino acids, leverage the chiral nature of the morpholine ring to control stereochemistry in various organic transformations.

Development of Morpholine-Based Organocatalysts

Morpholine-based organocatalysts, specifically β-morpholine amino acids, have been developed for applications in asymmetric synthesis, notably in catalyzing Michael addition reactions nih.govresearchgate.netfrontiersin.orgfrontiersin.org. These catalysts are synthesized through multi-step processes starting from readily available amino acids and epichlorohydrin, allowing for control over stereochemistry and substitution patterns nih.gov. The development of these catalysts has expanded the repertoire of organocatalytic tools, offering alternatives to more traditional catalysts like proline numberanalytics.comrsc.org. These morpholine-based catalysts have demonstrated efficacy in promoting the 1,4-addition reaction between aldehydes and nitroolefins, achieving high conversions and influencing stereoselectivity nih.govfrontiersin.org.

| Catalyst Class | Reaction Catalyzed | Synthesis Origin | Reference |

| β-Morpholine amino acids (Catalysts I-IV) | 1,4-addition of aldehydes to nitroolefins | From amino acids and epichlorohydrin | nih.gov |

Mechanistic Insights into Catalytic Cycles (e.g., Michael Addition)

Mechanistic studies of morpholine-based organocatalysts have provided valuable insights into their catalytic cycles, particularly in Michael addition reactions. Research has indicated that morpholine enamines, a key intermediate in the catalytic cycle, exhibit lower reactivity compared to their pyrrolidine (B122466) counterparts. This reduced reactivity is attributed to the presence of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine nih.gov. Despite these inherent differences, the developed morpholine-based catalysts have shown high catalytic activity, requiring low catalyst loadings (e.g., 1 mol%) to achieve quantitative conversion nih.gov. Mechanistic investigations have also revealed the crucial role of the carboxylic acid functionality in the catalyst's activity; for instance, a methyl ester derivative was found to be inactive, suggesting the importance of the free acid group for catalysis nih.gov. Furthermore, studies have shown that the choice of solvent significantly impacts diastereoselection, with alcoholic solvents proving beneficial for controlling the stereochemical outcome of the Michael addition nih.govfrontiersin.org.

| Reaction Type | Catalyst Class | Mechanistic Aspect | Key Finding | Reference |

| Michael Addition | Morpholine-based catalysts | Reactivity comparison | Lower reactivity of morpholine enamines vs. pyrrolidine enamines | nih.gov |

| Michael Addition | Morpholine-based catalysts | Catalyst activity | Carboxylic group is essential; ester derivative is inactive | nih.gov |

| Michael Addition | Morpholine-based catalysts | Solvent effect | Alcoholic solvents enhance diastereoselection | nih.govfrontiersin.org |

| Michael Addition | Morpholine-based catalysts | Catalyst loading | High conversion achieved with low catalyst loading (e.g., 1%) | nih.gov |

Compound Name Index

3-Ar-β-Morph

this compound

4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate

6-methoxy-morpholine-2-carboxylic acid

(R)-morpholin-3-ylmethanol hydrochloride

2-methoxymorpholine

Morpholine amino acids

Morpholino nucleosides (MOs)

Contributions to Foldamer and Supramolecular Chemistry

The field of foldamer chemistry, which focuses on the design and synthesis of synthetic oligomers that adopt well-defined three-dimensional structures, has seen significant advancements. These synthetic polymers, or "foldamers," are inspired by the folding principles of natural biopolymers like proteins and nucleic acids, aiming to mimic their functions or create novel properties. Within this domain, this compound derivatives have emerged as valuable building blocks, particularly for their ability to induce specific secondary structures in peptide-based foldamers. Supramolecular chemistry, concerned with the assembly of molecules through non-covalent interactions, also benefits from the precise structural control offered by foldamers, leading to applications in areas such as nanotechnology, drug delivery, and sensing researchgate.netmdpi.comtaylorfrancis.comwikipedia.org.

Design and Synthesis of Foldameric Structures

The incorporation of non-natural amino acids into peptide sequences is a key strategy for developing foldamers with enhanced stability and controlled conformations researchgate.netresearchgate.net. This compound, when functionalized into β-amino acid derivatives, serves as a versatile scaffold for such designs. Specifically, compounds like 3-Ar-β-Morph (a 3-arylmorpholino-β-amino acid derived from 2S,6S-(6-methoxymorpholin-2-yl)carboxylic acid) have been synthesized and incorporated into model foldamers researchgate.netnih.govacs.orgresearchgate.net. These syntheses often involve sophisticated chemical transformations, such as palladium-catalyzed C(sp3)H-arylation, starting from readily available precursors like glucose nih.govacs.org.

Induction of Specific Secondary Structures (e.g., Polyproline Helix)

A significant contribution of this compound derivatives to foldamer chemistry lies in their ability to induce and stabilize specific secondary structures, most notably the polyproline II (PPII) helix researchgate.netnih.govacs.orgresearchgate.net. The PPII helix is a left-handed helix characterized by specific backbone dihedral angles (φ ≈ -75°, ψ ≈ 150°) and trans peptide bonds nih.govwikipedia.org. While proline residues are naturally associated with polyproline helices, the PPII conformation is also adopted by other amino acids and is important in various biological contexts, including collagen structure and protein-protein interactions nih.govwikipedia.org.

Research has demonstrated that the stereochemistry of the 3-aryl-β-morpholino-β-amino acid plays a crucial role in dictating the induced secondary structure. For instance, different stereoisomers have been shown to favor or disfavor certain helical geometries researchgate.netnih.govacs.org. The ability of these morpholine derivatives to stabilize the PPII helix makes them valuable tools for designing peptide mimetics and foldamers with predictable and robust secondary structures, which is critical for applications in medicinal chemistry and materials science nih.govacs.orgnih.gov.

Theoretical and Computational Studies of 3 Methoxymorpholine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the electronic structure and predicting the inherent properties of molecules like 3-methoxymorpholine mpg.dewikipedia.orgwikipedia.org. DFT methods allow for the calculation of electron density, molecular orbitals, and associated energies, providing a detailed picture of how electrons are distributed within the molecule. This information is crucial for understanding bonding, molecular stability, and predicting various physical and chemical properties mpg.dewikipedia.orgresearchgate.net.

Key properties derivable from quantum chemical calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting a molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack, respectively scielo.org.mx.

Charge Distribution: Calculations reveal the distribution of electron density, highlighting polar regions and potential sites for intermolecular interactions.

Thermodynamic Properties: Enthalpies, entropies, and Gibbs free energies of formation can be computed, offering insights into the molecule's stability and the feasibility of various processes.

Spectroscopic Properties: Theoretical predictions of NMR chemical shifts, IR frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data and the confirmation of molecular structure scielo.org.mx.

The accuracy of these calculations is heavily dependent on the chosen functional and basis set. Common DFT functionals like B3LYP, M06-2X, and hybrid functionals, along with basis sets such as 6-31G(d), 6-311++G(d,p), and aug-cc-pvtz, are frequently employed to balance accuracy and computational cost researchgate.netmdpi.com.

Table 1: Common DFT Functionals and Basis Sets in Electronic Structure Calculations

| Computational Method | Typical Functionals | Common Basis Sets | Primary Application |

| Density Functional Theory (DFT) | B3LYP, M06-2X, PBE, LDA | 6-31G(d), 6-311++G(d,p), cc-pVTZ, aug-cc-pvtz | Electronic structure, molecular properties, reaction energetics |

| Hybrid Functionals | Includes exact exchange (e.g., B3LYP) | Various | Improved accuracy for electronic properties |

| Dispersion-Corrected Functionals | APFD, ωB97XD | 6-311++G(3df,3pd) | Enhanced accuracy for non-covalent interactions |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a powerful means to explore the dynamic behavior and conformational landscape of molecules over time mdpi.comnih.govmdpi.com. By solving Newton's equations of motion for all atoms in a system, MD simulations can reveal the various stable and transient conformations a molecule can adopt, as well as the energy barriers between them nih.govucr.edu. For this compound, MD simulations can elucidate the preferred spatial arrangements of its atoms, the flexibility of the morpholine (B109124) ring, and the orientation of the methoxy (B1213986) group.

Key aspects investigated using MD simulations include:

Conformational Sampling: Identifying the most stable conformers and mapping out the accessible conformational space. This is crucial for understanding how molecular shape influences interactions with other molecules, such as biological targets or reactants mdpi.comucr.edu.

Flexibility Analysis: Quantifying the degree of motion and flexibility within the molecule, which can impact its reactivity and binding affinity.

Root Mean Square Deviation (RMSD): Tracking the deviation of atomic positions from an initial structure over time to assess the stability of conformations mdpi.commdpi.com.

Radius of Gyration (Rg): Measuring the compactness of the molecule, which can change as it transitions between different conformations nih.gov.

These simulations are typically performed in explicit or implicit solvent models to account for environmental effects, and require accurate force fields that describe the interactions between atoms wikipedia.orgnih.gov.

Table 2: Parameters and Analysis in Molecular Dynamics Simulations

| Simulation Aspect | Description | Relevance to this compound |

| Force Field | Defines interatomic potentials and energies | Crucial for accurate representation of molecular interactions and dynamics |

| Simulation Time | Duration of the simulation (e.g., ns, µs) | Determines the extent of conformational space sampled |

| Temperature/Pressure | Environmental conditions | Affects molecular motion and conformational transitions |

| Solvent Model | Explicit (e.g., TIP3P) or implicit | Accounts for solvent effects on molecular behavior |

| Analysis Metrics | RMSD, Rg, dihedral angle analysis, principal component analysis (PCA) | Quantifies conformational stability, flexibility, and dominant modes of motion |

Elucidation of Reaction Mechanisms and Transition States

Understanding how chemical reactions proceed requires detailed knowledge of their mechanisms, including the identification of intermediates and transition states nih.govsmu.edu. Computational methods, particularly DFT combined with Intrinsic Reaction Coordinate (IRC) calculations, are instrumental in mapping out potential energy surfaces and tracing reaction pathways researchgate.netmdpi.com. For this compound, these studies can reveal how it participates in various chemical transformations.

Key computational approaches for mechanism elucidation include:

Potential Energy Surface (PES) Scanning: Identifying stationary points (minima for reactants/products, saddle points for transition states) on the PES nih.govsmu.edu.

Transition State Theory (TST): Calculating activation energies and rate constants for elementary reaction steps escholarship.org.

Intrinsic Reaction Coordinate (IRC): Connecting transition states to their corresponding reactants and products, confirming the reaction pathway mdpi.comnih.gov.

Reaction Path Hamiltonian (RPH) and Unified Reaction Valley Approach (URVA): Advanced methods to partition reaction mechanisms into distinct phases, revealing detailed chemical processes nih.govsmu.edu.

By calculating the energies and structures of reactants, intermediates, and transition states, computational chemistry can provide a step-by-step description of how bonds are broken and formed, and how energy changes throughout the reaction researchgate.netmdpi.com. This is vital for predicting reaction outcomes and optimizing reaction conditions.

Table 3: Computational Methods for Reaction Mechanism Elucidation

| Computational Technique | Description | Role in Mechanism Study |

| Density Functional Theory (DFT) | Quantum chemical method to calculate electronic structure and energies | Optimizing geometries of reactants, intermediates, and transition states; calculating energy profiles |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy pathway connecting a transition state to reactants/products | Verifies the connectivity of stationary points and the reaction pathway |

| Reaction Path Hamiltonian (RPH) | Analyzes the reaction path in terms of curvature and direction | Identifies reaction phases and critical points along the pathway |

| Quantum Chemical Calculations (e.g., QCISD(T)) | Higher-level ab initio methods | Used for high-accuracy energy calculations of critical species, especially transition states |

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Computational chemistry plays a significant role in predicting the reactivity, selectivity, and stereochemical outcomes of chemical reactions involving compounds like this compound escholarship.orgchem8.orgorganic-chemistry.org. By analyzing the electronic and steric factors governing a reaction, theoretical models can forecast which products are most likely to form and with what stereochemistry.

Key aspects of prediction include:

Reactivity: Assessing the likelihood of a molecule to undergo a particular reaction based on its electronic structure, such as the presence of nucleophilic or electrophilic centers chem8.org.

Regioselectivity: Predicting which of several possible sites in a molecule will react preferentially. This can be influenced by electronic effects (e.g., electron density distribution) and steric factors organic-chemistry.org.

Stereoselectivity: Forecasting the preference for forming one stereoisomer over another. Computational studies can analyze transition states to understand the origins of stereochemical control, such as steric hindrance or specific orbital interactions organic-chemistry.orgnih.gov.

Post-Transition State Bifurcation (PTSB): In complex reactions, dynamics after the transition state can lead to different product distributions, which can be investigated using ab initio molecular dynamics (AIMD) escholarship.org.

Computational models can evaluate the relative energies of competing transition states or product channels, thereby predicting the dominant reaction pathway and outcome escholarship.orgchem8.org. For this compound, these predictions are valuable for designing synthetic routes that maximize the yield of desired isomers or products.

Table 4: Factors Influencing Reactivity and Selectivity in Computational Predictions

| Factor | Description | Impact on this compound |

| Electronic Effects | Distribution of electron density, presence of electron-donating/withdrawing groups, orbital interactions | Can dictate nucleophilicity/electrophilicity of atoms within the morpholine ring or methoxy group, influencing reaction site preference. |

| Steric Hindrance | Spatial crowding around reactive centers | Can influence the approach of reagents to specific sites on the morpholine ring or substituents, affecting both reactivity and stereoselectivity organic-chemistry.org. |

| Conformational Bias | Preferred spatial arrangements of the molecule | Different conformers may present reactive sites with varying accessibility, influencing reaction rates and stereochemical outcomes. |

| Solvent Effects | Influence of the surrounding medium on reaction energetics and pathways | Can stabilize or destabilize transition states and intermediates, thereby altering reactivity and selectivity. |

| Catalyst Interaction | Binding and activation of substrates by a catalyst | Computational studies can model the interaction between this compound and a catalyst, predicting how the catalyst influences reaction rate and selectivity. |

Development and Application of Computational Models in Morpholine Chemistry

Computational models are increasingly developed and applied to various aspects of morpholine chemistry, particularly in drug discovery and material science ontosight.aimdpi.comnih.govopenmedicinalchemistryjournal.comontosight.aiacs.org. These models leverage theoretical calculations and simulations to predict properties, optimize structures, and guide the design of new morpholine-containing compounds with desired functionalities.

Applications include:

Drug Design and Development: Computational methods are used to predict binding affinities to biological targets, optimize pharmacokinetic properties (e.g., solubility, permeability), and explore structure-activity relationships (SAR) for morpholine derivatives with potential therapeutic applications ontosight.ainih.govontosight.ai.

Design of Fluorescent Probes: Computational modeling aids in designing probes that target specific cellular organelles, such as lysosomes, by optimizing parameters like hydrophobicity (log p) and charge distribution mdpi.com.

Chemoinformatics Analysis: Tools like Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) are used to analyze the chemical space and molecular diversity of morpholine libraries, aiding in lead discovery and optimization nih.gov.

Catalyst Design: Computational studies can help in understanding the catalytic mechanisms involving morpholine derivatives and in designing more efficient organocatalysts nih.gov.

The development of robust computational models allows researchers to screen large numbers of potential compounds virtually, significantly accelerating the discovery process and reducing experimental costs nih.govopenmedicinalchemistryjournal.com.

Table 5: Applications of Computational Models in Morpholine Chemistry

| Application Area | Computational Techniques Employed | Specific Goals |

| Drug Discovery | DFT, MD simulations, QSAR, docking | Predicting biological activity, optimizing ADME properties, SAR analysis |

| Probe Design | DFT, MD simulations | Optimizing targeting efficiency, fluorescence properties, and cellular localization |

| Chemical Space Exploration | Chemoinformatics, PCA, PMI | Analyzing molecular diversity, identifying novel scaffolds, virtual screening |

| Catalysis | DFT, transition state calculations | Elucidating reaction mechanisms, designing efficient organocatalysts |

| Materials Science | DFT, MD simulations | Predicting electronic, optical, and mechanical properties of morpholine-containing polymers or materials |

Compound List:

this compound

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Methoxymorpholine. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the protons on the morpholine (B109124) ring. The methoxy protons would appear as a singlet, typically in the range of 3.3-3.5 ppm. The protons on the morpholine ring would present as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. The proton at the C3 position, being adjacent to both the methoxy group and the ring oxygen, would have a characteristic chemical shift. Protons on C2, C5, and C6 would also exhibit unique shifts based on their proximity to the nitrogen and oxygen atoms. nih.gov The chair conformation of the morpholine ring leads to distinct signals for axial and equatorial protons, with coupling constants (J-values) providing insight into their dihedral angles and thus the ring's conformation. stackexchange.com Two-dimensional NMR techniques, such as COSY and NOESY, would be employed to establish proton-proton connectivities and through-space correlations, respectively, which are vital for unambiguous assignment and confirming the relative stereochemistry. wordpress.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The methoxy carbon would have a characteristic shift around 55-60 ppm. The C3 carbon, bonded to two oxygen atoms (one from the ring, one from the methoxy group), would be the most downfield of the ring carbons. The C2 and C6 carbons, adjacent to the nitrogen, and the C5 carbon, adjacent to the ring oxygen, would appear at distinct chemical shifts.

Stereochemical Assignment: For a definitive assignment of the absolute configuration at the C3 stereocenter, advanced computational methods are often coupled with experimental NMR data. The DP4 probability analysis, which compares experimentally obtained NMR chemical shifts with those predicted for all possible stereoisomers using GIAO (Gauge-Including Atomic Orbital) calculations, is a powerful tool for assigning stereochemistry with a high degree of confidence. nih.govacs.orgresearchgate.net This method has proven successful in assigning the structure of complex molecules where only one diastereoisomer is available. nih.govacs.org

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.4 (s) | ~58 |

| C2-H | Multiplet | ~70 |

| C3-H | Multiplet | ~95 |

| C5-H | Multiplet | ~65 |

| C6-H | Multiplet | ~45 |

Mass Spectrometry for Structural Elucidation of Derivatives

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for elucidating the structure of its derivatives. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion ([M+H]⁺) can be readily identified, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis. By inducing fragmentation of the molecular ion, characteristic fragmentation patterns are generated that provide structural information. For morpholine derivatives, common fragmentation pathways include the cleavage of the morpholine ring and the loss of substituents. core.ac.uk

For a derivative, such as an N-acylated this compound, the fragmentation pattern would be highly informative.

Initial Fragmentation: A primary fragmentation would likely involve the loss of the N-acyl group or cleavage within the morpholine ring.

Ring Cleavage: The morpholine ring can undergo characteristic cleavages, such as the loss of a C₂H₄O unit or cleavage adjacent to the nitrogen atom.

Loss of Methoxy Group: Fragmentation involving the loss of the methoxy group (·OCH₃) or methanol (B129727) (CH₃OH) from the C3 position is also a plausible pathway.

By analyzing the masses of the fragment ions, the structure of the parent molecule and its derivatives can be pieced together. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which in turn provides the elemental composition, further confirming the proposed structures. chemguide.co.uklibretexts.org

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|

| [M+H - 42]⁺ | CH₂CO (Ketene) | Loss of N-acetyl group |

| [M+H - 31]⁺ | ·OCH₃ | Loss of methoxy radical |

| [M+H - 44]⁺ | C₂H₄O | Ring fragmentation |

| [M+H - 87]⁺ | C₄H₉NO | Loss of morpholine ring fragment |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction is the most powerful technique for unambiguously determining its absolute configuration (i.e., whether it is the R or S enantiomer). purechemistry.orgnih.gov

The process requires growing a high-quality single crystal of an enantiomerically pure sample of this compound or a suitable crystalline derivative. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map from which the precise spatial arrangement of all atoms in the molecule can be determined.

The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.neted.ac.uk The Flack parameter is calculated from the diffraction data; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct. researchgate.net

Beyond absolute stereochemistry, X-ray crystallography also provides invaluable information about the solid-state structure, including:

Conformation: It confirms the preferred conformation of the morpholine ring in the solid state, which is typically a chair conformation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying intermolecular forces such as hydrogen bonds (involving the N-H group if not substituted) and van der Waals interactions that govern the crystal's structure. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) (CH₂) groups of the ring and the methyl (CH₃) group of the methoxy substituent would appear in the 2850-3000 cm⁻¹ region. researchgate.net

N-H Stretching: A moderate band around 3300-3500 cm⁻¹ would be expected for the N-H stretch of the secondary amine, confirming its presence.

C-O Stretching: Strong C-O stretching bands are characteristic of ethers. Two distinct C-O stretching bands would be anticipated: one for the C-O-C ether linkage within the morpholine ring (typically around 1115-1140 cm⁻¹) and another for the C-O bond of the methoxy group. acs.org

N-H Bending: An N-H bending vibration would likely be observed in the 1550-1650 cm⁻¹ region.

IR spectroscopy can also provide insights into the conformational properties of the morpholine ring. The precise frequencies and shapes of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. mtak.hu Studies on morpholine have shown that different conformers, such as the chair-equatorial and chair-axial forms (referring to the orientation of the N-H proton), can be distinguished by their unique vibrational spectra. nih.govacs.orgresearchgate.net The chair conformer is known to be significantly more stable than the boat form. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Ring Ether) | Stretching | ~1120 |

| C-O (Methoxy) | Stretching | ~1075 |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound and for separating its isomers. nih.gov

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the chemical purity of a sample. By developing a suitable method, this compound can be separated from any starting materials, by-products, or degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantification of purity. For GC analysis of amines, derivatization is often required to prevent peak tailing and improve resolution. nih.govbre.com

Isomer Separation: Since this compound is chiral, it exists as a pair of enantiomers (R and S). These enantiomers have identical physical properties except for their interaction with other chiral entities, making their separation challenging. openochem.org Chiral chromatography is the most widely used technique for this purpose. mdpi.com

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for separating a wide range of chiral compounds, including amines. chromatographyonline.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving optimal separation. chromatographyonline.com

Chiral GC: For volatile compounds, chiral GC is an excellent alternative. This method also employs a CSP, often based on cyclodextrin (B1172386) derivatives, to resolve enantiomers. wiley.com The amine group of this compound would likely need to be derivatized (e.g., to an amide or carbamate) prior to analysis to improve its chromatographic behavior and enhance enantioselectivity. nih.govacs.org

These techniques are not only crucial for separating the enantiomers but also for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is a critical quality attribute. openochem.orgmdpi.com

Future Directions and Emerging Research Avenues

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules is undergoing a paradigm shift, moving away from traditional batch processing towards automated and continuous-flow methodologies. researchgate.netyoutube.com These platforms offer significant advantages in terms of speed, reproducibility, safety, and scalability. nih.gov Integrating the synthesis of 3-Methoxymorpholine and its derivatives into such systems is a logical and promising future direction.

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, provides precise control over reaction parameters like temperature, pressure, and mixing. dempochem.com This enhanced control is particularly beneficial for managing reaction intermediates and improving yields, which can be challenging in conventional batch reactors. nih.gov For the synthesis of this compound analogues, flow chemistry could enable safer handling of reactive reagents and facilitate multi-step sequences by telescoping processes into a single continuous stream. amt.uknih.gov

Automated synthesis platforms, often coupled with flow reactors, use computer-controlled systems to execute complex synthetic routes. nih.gov A modular platform could be designed for the multi-step synthesis of various this compound derivatives, where each module performs a specific chemical transformation. nih.gov By creating a computer-based chemical recipe file, a standardized and automated synthesis could be achieved, allowing for rapid library generation for screening purposes. nih.gov This approach has been successfully demonstrated for other complex heterocyclic molecules and could be adapted for both early and late-stage diversification of the this compound scaffold. nih.gov

| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |

|---|---|---|

| Control | Limited control over temperature/mixing gradients | Precise control over temperature, pressure, and reaction time. dempochem.com |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes and handling of unstable intermediates in situ. nih.govaxplora.com |

| Scalability | Non-linear and often challenging | More linear and predictable scale-up. dempochem.comaxplora.com |

| Reproducibility | Can vary between batches | High reproducibility and consistency. axplora.com |

| Efficiency | Longer reaction times, manual workup | Faster reactions, potential for integrated workup and purification. nih.gov |

Novel Applications in Materials Science and Polymer Chemistry

The inherent structural features of the morpholine (B109124) ring make it a valuable component in materials science. e3s-conferences.org The introduction of a methoxy (B1213986) group at the 3-position of the morpholine ring in this compound offers a new handle for tuning material properties. This functionalization could be exploited for the development of advanced polymers and functional materials.

In polymer chemistry, morpholine derivatives can serve as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org The this compound moiety could be incorporated into polymer backbones or as a pendant group to influence properties such as thermal stability, solubility, and mechanical strength. The polarity and hydrogen-bonding capability of the morpholine nitrogen, combined with the stereochemistry of the C3-methoxy group, could be used to design polymers with specific self-assembly characteristics or enhanced affinity for certain surfaces or molecules.

| Application Area | Potential Role of this compound Moiety | Resulting Material Property |

|---|---|---|

| Advanced Polymers | Monomer or cross-linking agent | Enhanced thermal stability, tailored solubility, specific mechanical properties. e3s-conferences.org |

| Functional Coatings | Component of coating resin | Improved adhesion, controlled surface energy, anti-corrosion properties. |

| Membranes | Part of a selective polymer layer | Tuned permeability and selectivity for gas or liquid separations. |

| Biomaterials | Scaffold component | Controlled biodegradability, improved biocompatibility, specific cell interactions. |

Exploration of Bio-orthogonal Chemistry and Chemical Biology Tools with this compound Scaffolds

Bio-orthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biological processes. wikipedia.orgnih.gov These reactions provide a powerful toolkit for labeling and studying biomolecules in real time. wikipedia.org Developing this compound-based scaffolds for use in bio-orthogonal applications is a compelling research avenue.

To be used as a chemical biology tool, the this compound scaffold would first be functionalized with a "bio-orthogonal handle" or "chemical reporter," such as an azide, a strained alkyne (e.g., cyclooctyne), or a tetrazine. nih.govresearchgate.net This modified this compound could then be incorporated into a larger molecule of interest (e.g., a drug candidate, a peptide, or a metabolic substrate). Once inside a cell, this molecule could be selectively tagged by introducing a probe containing the complementary reactive partner, allowing for visualization, tracking, or isolation. wikipedia.org

The unique stereochemistry of this compound could be used to create probes with specific spatial arrangements, potentially influencing their binding or reactivity in a complex biological environment. The development of such tools would enable researchers to ask more nuanced questions about the localization, interaction, and function of biomolecules.

| Reaction Name | Reacting Functional Groups | Key Advantage |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., cyclooctyne) | Copper-free, highly selective, widely used in living systems. nih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene (e.g., norbornene) | Extremely fast reaction kinetics. nih.govresearchgate.net |

| Staudinger Ligation | Azide and a phosphine | One of the first bio-orthogonal reactions developed. nih.gov |

| Alkyne-Nitrone Cycloaddition (SPANC) | Strained alkyne and a nitrone | An alternative to azide-based cycloadditions. researchgate.net |

Advanced Computational Design and Machine Learning in Morpholine Derivative Discovery

Modern drug discovery and materials design are increasingly driven by computational methods. researchgate.net Artificial intelligence (AI) and machine learning (ML) are revolutionizing the way scientists explore chemical space and predict molecular properties. mdpi.comnih.gov Applying these advanced computational tools to the this compound scaffold could dramatically accelerate the discovery of new derivatives with desired functions.

Computational approaches like molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound derivatives might bind to biological targets, such as proteins or enzymes. mdpi.comnih.gov These methods have been successfully used to design other morpholine-containing molecules as potent inhibitors for therapeutic targets. mdpi.comnih.gov

Furthermore, machine learning models, especially deep neural networks (DNNs) and graph neural networks, can be trained on large datasets of chemical structures and their associated properties. nih.govastrazeneca.com Such models could be used to predict the activity, toxicity, or material properties of novel this compound analogues before they are synthesized, saving significant time and resources. scitechdaily.com Generative ML models can even design entirely new molecules based on the this compound scaffold that are optimized for a specific set of properties. mdpi.com

| AI/ML Technique | Application | Potential Outcome for this compound |

|---|---|---|

| Molecular Docking/Dynamics | Predicting binding poses and affinities to a biological target. nih.gov | Identification of derivatives with high therapeutic potential. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate chemical structure with biological activity. | Prediction of potency for newly designed analogues. |

| Deep Neural Networks (DNNs) | Predicting a wide range of molecular properties (e.g., ADMET). nih.gov | Prioritization of candidates with favorable drug-like properties. |

| Generative Models (e.g., RNNs, GANs) | Designing novel molecules with desired characteristics. mdpi.com | De novo design of innovative materials or drug candidates. |

Sustainable Synthesis Methodologies for this compound and its Analogues

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Developing sustainable and environmentally friendly methods for the synthesis of this compound is a critical future goal.

Traditional methods for synthesizing morpholines can be inefficient and rely on harsh reagents. chemrxiv.org Recent research has demonstrated a simple, high-yielding, and redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This one or two-step method shows significant environmental and safety benefits over older approaches and represents a major step towards the sustainable production of morpholine derivatives. chemrxiv.org Adapting this methodology for the large-scale synthesis of this compound and its analogues is a highly attractive prospect.

Future research should continue to focus on developing catalytic methods, utilizing renewable feedstocks, and designing synthetic routes with higher atom economy to further align the production of this valuable chemical scaffold with the principles of green chemistry.

| Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Design synthetic routes where the maximum number of atoms from reactants are incorporated into the final product. |

| Use of Catalysis | Employ catalytic reagents instead of stoichiometric reagents to reduce waste. |

| Safer Solvents & Reagents | Utilize less hazardous solvents and reagents, such as the ethylene sulfate method. chemrxiv.org |

| Energy Efficiency | Conduct syntheses at ambient temperature and pressure whenever possible. |

| Renewable Feedstocks | Explore synthetic pathways that start from bio-based raw materials. |

Q & A

Q. How should researchers address data discrepancies in multi-institutional studies on this compound?

- Standardize protocols (e.g., ISO guidelines for solubility measurements). Use inter-laboratory validation and shared reference samples. Publish raw data in repositories (e.g., Zenodo) for transparency .

Data Presentation Guidelines

Table 1: Structural Analogs of this compound Hydrochloride

| Compound Name | CAS Number | Similarity Index | Key Difference |

|---|---|---|---|

| (R)-3-(Methoxymethyl)morpholine HCl | 218594-74-2 | 1.00 | Enantiomeric configuration |

| (R)-Morpholin-3-ylmethanol HCl | 1212377-10-0 | 1.00 | Hydroxyl vs. methoxymethyl |

| (S)-Morpholin-3-ylmethanol HCl | 218594-79-7 | 1.00 | Enantiomer of the above |

| (R)-1-Methoxypropan-2-amine HCl | 626220-76-6 | 0.68 | Altered backbone structure |

| Source: PubChem structural database |

Note: Avoid redundant presentation of data in both text and tables. Focus on interpreting trends (e.g., higher similarity indices correlate with comparable bioactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.